molecular formula C21H22N2O2S B2710984 1-(3-hydroxypropyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899977-50-5

1-(3-hydroxypropyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2710984
CAS No.: 899977-50-5
M. Wt: 366.48
InChI Key: NCWVMYGFLCEMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclopenta[d]pyrimidin-2(5H)-one core, substituted with a 3-hydroxypropyl group at position 1 and a naphthalen-1-ylmethylthio moiety at position 2. Though direct synthesis data for this specific compound is absent in the provided evidence, analogous synthetic strategies for cyclopenta-fused heterocycles suggest plausible routes. For example, Grignard reagent alkylation (as in ) could introduce the hydroxypropyl chain, while nucleophilic thio-substitution might install the naphthalenylmethylthio group . Microwave-assisted methods, such as those used for pyrido[2,3-d]pyrimidinones in , could also expedite synthesis under controlled conditions .

Properties

IUPAC Name

1-(3-hydroxypropyl)-4-(naphthalen-1-ylmethylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c24-13-5-12-23-19-11-4-10-18(19)20(22-21(23)25)26-14-16-8-3-7-15-6-1-2-9-17(15)16/h1-3,6-9,24H,4-5,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWVMYGFLCEMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC4=CC=CC=C43)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-hydroxypropyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one (CAS Number: 899977-50-5) is a synthetic compound with potential biological activities that have been the focus of recent research. This compound features a complex structure that includes a cyclopenta[d]pyrimidine core, which is known for its diverse pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

PropertyValue
Molecular FormulaC21_{21}H22_{22}N2_{2}O2_{2}S
Molecular Weight366.5 g/mol
CAS Number899977-50-5

The compound's structure includes a naphthalenylmethyl thio group, which is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of cyclopenta[d]pyrimidines exhibit varying degrees of antimicrobial activity. For instance, compounds similar to 1-(3-hydroxypropyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of key enzymes or disruption of bacterial cell membranes.

Cytotoxicity and Anticancer Potential

The compound has demonstrated cytotoxic effects in various cancer cell lines. For example, in vitro studies have shown that similar compounds can inhibit the growth of liver carcinoma cell lines with IC50 values indicating moderate to strong activity.

Table: Cytotoxicity Data

CompoundCell LineIC50 (µM)
1-(3-hydroxypropyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-oneHUH7TBD
Compound AHCT11618.78
Compound BMCF710.1

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Research indicates that cyclopenta[d]pyrimidines can inhibit enzymes critical for DNA synthesis, such as thymidylate synthase (TS). This action leads to impaired cellular proliferation in cancer cells.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. The results suggest that the compound can form stable interactions with enzyme active sites, which could explain its cytotoxic and antimicrobial effects.

Case Studies and Research Findings

A study conducted on related compounds highlighted their dual activity against bacteria and cancer cells. The findings suggested that modifications in the chemical structure significantly impact biological efficacy. For instance:

  • Study on Antimicrobial Activity : Compounds were tested against Pseudomonas aeruginosa and Escherichia coli, showing promising results with MIC values as low as 0.21 μM.
  • Cytotoxicity Evaluation : In a study involving multiple cancer cell lines, certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with two analogs derived from the evidence. Key differences lie in core heterocycles, substituents, and synthetic approaches.

Table 1: Comparative Analysis of Cyclopenta-Fused Heterocycles

Compound Name Core Structure Substituents Synthesis Method Key Properties
1-(3-Hydroxypropyl)-4-((naphthalen-1-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one Cyclopenta[d]pyrimidin-2(5H)-one 1: 3-Hydroxypropyl; 4: Naphthalen-1-ylmethylthio Hypothetical: Grignard alkylation + thio-substitution Enhanced hydrophilicity (hydroxypropyl) + lipophilicity (naphthalene-thioether)
5-Alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophene () Cyclopenta[c]thiophene 5: Alkyl; 1,3: Methyl Grignard reagent alkylation of cyclopenta[c]thiophenone High thermal stability (alkyl groups); limited solubility in polar solvents
5-Naphthalen-1-yl-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one () Pyrido[2,3-d]pyrimidin-4-one 5: Naphthalen-1-yl; 2: Thioxo Microwave-assisted synthesis with chitosan catalyst High reactivity (thioxo group); moderate solubility in DMF

Structural and Functional Differences

Core Heterocycle: The target compound’s cyclopenta[d]pyrimidinone core differs from the cyclopenta[c]thiophene () and pyrido[2,3-d]pyrimidinone (). Thiophene-based cores () prioritize electronic delocalization, while pyrido-pyrimidinones () offer nitrogen-rich scaffolds for coordination chemistry .

Substituent Effects :

  • The 3-hydroxypropyl group in the target compound improves aqueous solubility compared to purely alkyl () or aromatic () substituents.
  • The naphthalenylmethylthio group introduces steric bulk and lipophilicity, contrasting with ’s planar naphthalenyl group and reactive thioxo moiety.

Synthetic Accessibility :

  • Grignard-based alkylation () is reliable for introducing alkyl/hydroxyalkyl chains but requires anhydrous conditions.
  • Microwave-assisted synthesis () reduces reaction times but depends on specialized equipment .

Q & A

Q. What are the foundational synthetic routes for synthesizing dihydropyrimidinone derivatives like this compound?

The most common method involves three-component condensation reactions of aldehydes, β-keto esters, and urea/thiourea derivatives. This one-pot approach, often catalyzed by acidic or green catalysts (e.g., chitosan), enables efficient cyclization to form the dihydropyrimidinone core . For the target compound, modifications include introducing the naphthalen-1-ylmethylthio moiety via thioetherification and the 3-hydroxypropyl group through alkylation.

Q. Which spectroscopic techniques are critical for structural characterization?

Essential techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., aromatic protons from the naphthalene group at δ 7.5–8.2 ppm, cyclopentane protons at δ 2.5–3.5 ppm) .
  • IR spectroscopy : To identify functional groups (e.g., S-H stretch at ~775 cm⁻¹ for thioether, O-H stretch at ~3131 cm⁻¹ for hydroxypropyl) .
  • HRMS : For precise molecular weight validation (e.g., M⁺ ion matching calculated mass within 0.001 Da) .

Q. How are biological activities of such compounds preliminarily evaluated?

Standard assays include:

  • Antimicrobial testing : Disk diffusion or microdilution against bacterial/fungal strains .
  • Anticancer screening : MTT assays on cancer cell lines to measure IC₅₀ values .
  • Anti-inflammatory activity : COX-2 inhibition assays or cytokine profiling .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the naphthalen-1-ylmethylthio group?

Challenges include steric hindrance and sulfur nucleophilicity. Methodological optimizations:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 minutes at 300 W vs. 12 hours conventional heating) and improves yield .
  • Catalyst selection : Chitosan enhances regioselectivity and reduces byproducts in thioether formation .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while cold NH₄OH precipitates pure products .

Q. How to resolve contradictions in reported biological activities across dihydropyrimidinone derivatives?

Discrepancies (e.g., antimicrobial vs. antitumor efficacy) may arise from structural variations or assay conditions. Strategies include:

  • Comparative SAR studies : Systematically modifying substituents (e.g., chloro vs. methoxy groups on naphthalene) to isolate activity drivers .
  • Standardized assays : Replicating studies under identical conditions (e.g., pH, cell line selection) to minimize variability .
  • Computational modeling : Docking studies to predict binding affinities to target proteins (e.g., thymidylate synthase for anticancer activity) .

Q. What methodologies enable the study of substituent effects on physicochemical properties?

Advanced approaches include:

  • Spectroscopic titration : Measuring pKa shifts via UV-Vis or NMR to assess how substituents influence basicity/solubility .
  • X-ray crystallography : Resolving 3D structures to correlate steric/electronic effects with bioactivity .
  • QSAR models : Using descriptors like logP and molar refractivity to predict absorption/distribution .

Data Contradiction Analysis

Q. How to interpret conflicting data in biological activity reports?

Example: A compound may show high antifungal activity in one study but low potency in another. Steps for resolution:

  • Re-examine structural purity : Impurities (e.g., unreacted starting materials) can skew results. Validate via HPLC and elemental analysis .
  • Control for assay conditions : Variations in microbial strain susceptibility or culture media (e.g., nutrient broth vs. agar) significantly impact outcomes .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., chloro-substituted derivatives consistently show higher antimicrobial activity) .

Experimental Design Considerations

Q. What strategies improve yield in multi-step syntheses?

Key considerations:

  • Protecting groups : Temporarily block reactive sites (e.g., hydroxyl in 3-hydroxypropyl) during thioetherification to prevent side reactions .
  • Stepwise purification : Use column chromatography after each step to isolate intermediates, ensuring high final purity .
  • Green chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or water-ethanol mixtures to enhance sustainability .

Structure-Activity Relationship (SAR) Studies

Q. How to design SAR studies for this compound?

Methodologies include:

  • Fragment-based diversification : Synthesize analogs with varied substituents (e.g., replacing naphthalene with anthracene or altering the hydroxypropyl chain length) .
  • Bioisosteric replacement : Substitute the thioether with selenoether or oxygen analogs to assess potency changes .
  • In silico screening : Virtual libraries can prioritize analogs with predicted high binding affinity to target receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.